

yttrium fluoride crystal structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Yttrium fluoride**

Cat. No.: **B087051**

[Get Quote](#)

An In-depth Technical Guide to the Crystal Structure and Properties of **Yttrium Fluoride**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yttrium fluoride (YF_3) is an inorganic compound that has garnered significant interest across various scientific disciplines due to its unique optical, thermal, and chemical properties. It serves as a critical material in numerous high-technology applications, including optical coatings, solid-state lasers, and advanced ceramics.^[1] For professionals in drug development and medical research, YF_3 is emerging as a valuable material for positron emission tomography (PET) imaging and as a novel antimicrobial agent.^{[2][3]} This guide provides a comprehensive overview of the crystal structure, physicochemical properties, and relevant experimental methodologies associated with **yttrium fluoride**.

Crystal Structure

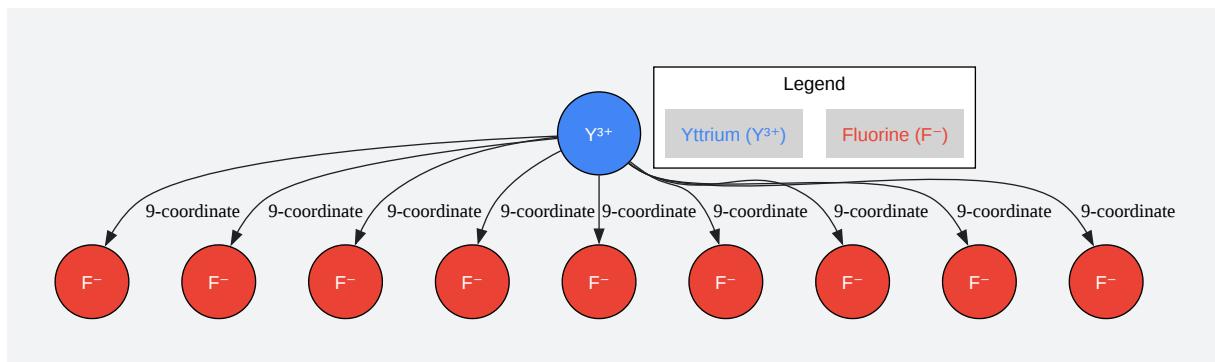
Yttrium fluoride is known to exist in two primary polymorphic forms: a low-temperature orthorhombic phase ($\beta\text{-YF}_3$) and a high-temperature cubic phase ($\alpha\text{-YF}_3$).

Orthorhombic ($\beta\text{-YF}_3$) Structure

The most common and stable form of **yttrium fluoride** at ambient conditions is the orthorhombic $\beta\text{-YF}_3$.^[4] It crystallizes in the Pnma space group (No. 62).^[5] In this structure, the yttrium (Y^{3+}) ion is coordinated by nine fluoride (F^-) ions, forming a distorted tricapped trigonal

prism.^{[1][6]} This coordination environment is a key determinant of the material's physical and chemical properties.

Cubic (α -YF₃) Structure


At elevated temperatures, **yttrium fluoride** can adopt a cubic crystal structure belonging to the Pm-3m space group (No. 221).^[7] In this arrangement, the Y³⁺ ion is bonded to ten F⁻ atoms in a distorted body-centered cubic geometry, with eight shorter and two longer Y-F bond lengths.^[7]

Crystallographic Data

The lattice parameters and other key crystallographic data for both primary phases of **yttrium fluoride** are summarized in the table below.

Property	Orthorhombic (β -YF ₃)	Cubic (α -YF ₃)
Crystal System	Orthorhombic	Cubic
Space Group	Pnma (No. 62) ^[5]	Pm-3m (No. 221) ^[7]
Lattice Parameters	$a = 6.3537 \text{ \AA}$ $b = 6.8545 \text{ \AA}$ $c = 4.3953 \text{ \AA}$ ^[5]	$a = 4.12 \text{ \AA}$
Y ³⁺ Coordination Number	9 ^[5]	10 (distorted) ^[7]
Y-F Bond Distances	2.25–2.35 Å ^[6]	8 x 2.36 Å (shorter) 2 x 2.69 Å (longer) ^[7]

Below is a conceptual representation of the orthorhombic crystal structure of YF₃.

[Click to download full resolution via product page](#)

Caption: Coordination of Y³⁺ in Orthorhombic YF₃.

Physical and Chemical Properties

Yttrium fluoride is a white, crystalline solid known for its high melting point and chemical stability.^[1] These properties make it suitable for applications requiring robust materials.

Physical Properties

The key physical properties of **yttrium fluoride** are summarized below. Note that reported values, particularly for the melting point, can vary depending on the purity and synthesis method of the material.

Property	Value
Appearance	White crystalline powder or solid[1][8]
Molar Mass	145.90 g/mol [5]
Density	4.01 g/cm ³ [5][9]
Melting Point	1152 °C[8] to 1387 °C[9]
Boiling Point	2230 °C[5]
Refractive Index (n _D)	1.51 at 500 nm[5]
Transparency Range	193 nm to 14,000 nm (UV to IR)[5]

Chemical Properties

Yttrium fluoride exhibits low reactivity under normal conditions, a crucial attribute for many of its applications.

Property	Description
Solubility	Insoluble in water. Soluble in strong acids, such as perchloric acid.[10]
Chemical Stability	Generally non-reactive with water and air under normal conditions. Can react with strong acids or bases.[8]
Hygroscopicity	Slightly hygroscopic, meaning it can absorb a small amount of moisture from the air.[10]

Experimental Protocols

The synthesis and characterization of **yttrium fluoride** can be achieved through various methods. The choice of method often dictates the resulting crystal phase, morphology, and particle size.

Synthesis of YF_3 Nanoparticles via Hydrothermal Method

The hydrothermal method is widely used to synthesize crystalline YF_3 , particularly in nanoparticle form.[\[11\]](#) It involves a chemical reaction in an aqueous solution at elevated temperature and pressure.

Objective: To synthesize orthorhombic YF_3 nanoparticles.

Materials:

- Yttrium(III) salt precursor (e.g., $\text{Y}(\text{NO}_3)_3 \cdot 6\text{H}_2\text{O}$ or $\text{YCl}_3 \cdot 6\text{H}_2\text{O}$)
- Fluoride source (e.g., Sodium Fluoride - NaF , or Ammonium Fluoride - NH_4F)[\[11\]](#)
- Solvent (e.g., deionized water, ethylene glycol)[\[12\]](#)[\[13\]](#)
- Optional: Surfactant/capping agent (e.g., Polyethylene glycol - PEG) to control particle size and aggregation[\[11\]](#)
- Teflon-lined stainless-steel autoclave

Procedure:

- Precursor Solution: Dissolve a stoichiometric amount of the yttrium salt precursor in the chosen solvent in a beaker.
- Fluoride Solution: In a separate beaker, dissolve the fluoride source in the same solvent.
- Mixing: Slowly add the fluoride solution to the yttrium salt solution under constant stirring to form a precipitate. If a surfactant is used, it is typically added to the yttrium salt solution before mixing.
- Hydrothermal Reaction: Transfer the resulting suspension into a Teflon-lined autoclave. Seal the autoclave and heat it in an oven to a specified temperature (e.g., 140-200 °C) for a set duration (e.g., 4-24 hours).[\[11\]](#)[\[13\]](#) The temperature and time can be adjusted to control the crystallinity and morphology of the final product.[\[13\]](#)

- Cooling and Collection: After the reaction, allow the autoclave to cool down to room temperature naturally.
- Washing: Collect the precipitate by centrifugation. Wash the product multiple times with deionized water and ethanol to remove any unreacted precursors and byproducts.
- Drying: Dry the final YF_3 powder in a vacuum oven at a low temperature (e.g., 60-80 °C) for several hours.

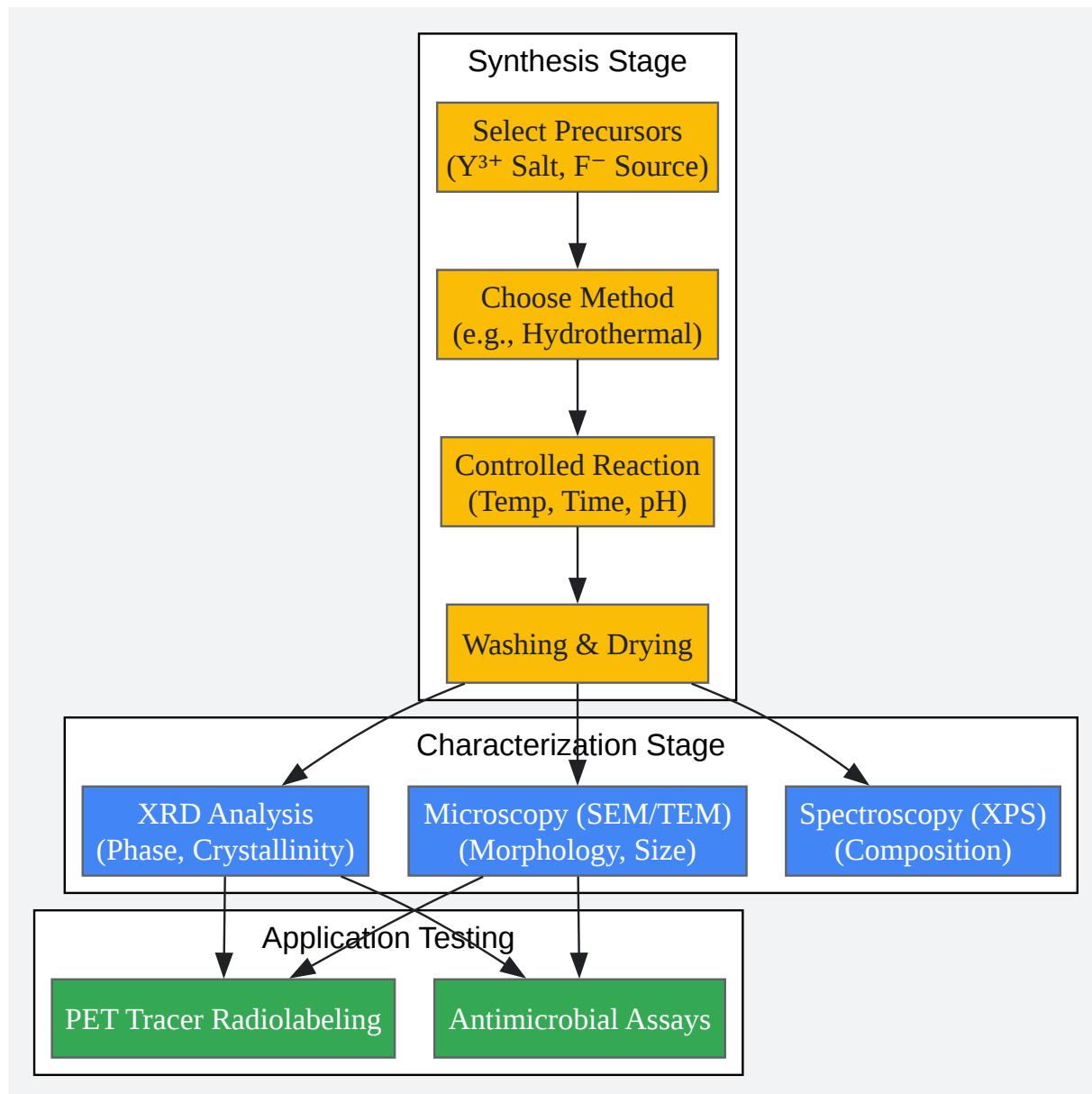
Characterization by X-Ray Diffraction (XRD)

XRD is the primary technique used to determine the crystal structure, phase purity, and crystallite size of the synthesized **yttrium fluoride**.[\[14\]](#)

Objective: To analyze the crystal structure of a synthesized YF_3 powder.

Materials:

- Synthesized YF_3 powder
- Powder X-ray diffractometer with a Cu K α radiation source ($\lambda = 1.54 \text{ \AA}$)
- Sample holder


Procedure:

- Sample Preparation: Finely grind the dried YF_3 powder using an agate mortar and pestle to ensure random orientation of the crystallites.
- Mounting: Pack the powder tightly into the sample holder, ensuring a flat and level surface.
- Data Acquisition: Place the sample holder in the diffractometer. Set the instrument parameters, typically scanning over a 2θ range of 10° to 80° with a defined step size and scan speed.
- Data Analysis:

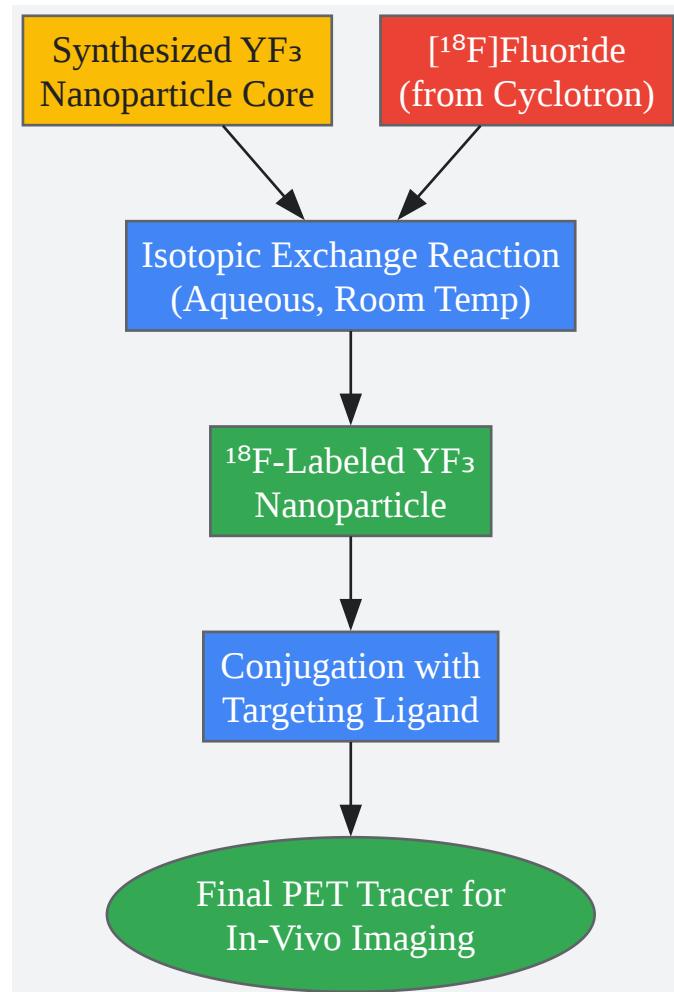
- Phase Identification: Compare the obtained diffraction pattern (a plot of intensity vs. 2θ) with standard diffraction patterns from databases (e.g., JCPDS No. 32-1431 for orthorhombic YF_3).^[15] Matching the peak positions and relative intensities confirms the crystal structure and phase purity.
- Lattice Parameter Calculation: Use appropriate software to perform indexing of the diffraction peaks and refine the lattice parameters.
- Crystallite Size Estimation: The average crystallite size can be estimated from the broadening of the diffraction peaks using the Scherrer equation.

General Workflow for YF_3 Nanoparticle Synthesis & Characterization

The following diagram illustrates a typical workflow from synthesis to characterization and application testing.

[Click to download full resolution via product page](#)

Caption: Workflow for YF₃ Nanoparticle Synthesis and Analysis.


Relevance to Drug Development and Medical Science

While **yttrium fluoride** is a versatile industrial material, its applications in the medical field are of particular interest to this audience.

PET Imaging Tracer Synthesis

Yttrium fluoride plays a crucial role in the production of certain PET scanning agents.^[2] PET tracers often incorporate the positron-emitting radioisotope fluorine-18 (^{18}F). YF_3 nanoparticles can be used as a platform for efficient ^{18}F labeling. The process involves an isotopic exchange reaction where stable fluorine in the YF_3 crystal lattice is replaced with radioactive ^{18}F . The resulting ^{18}F -labeled YF_3 nanoparticles can then be functionalized with targeting ligands (e.g., antibodies or small molecules) to create specific imaging agents for detecting diseases like cancer.^[16]

The diagram below outlines the logical steps in this process.

[Click to download full resolution via product page](#)

Caption: Role of YF₃ in PET Tracer Synthesis.

Antimicrobial and Antibiofilm Properties

Recent research has demonstrated that YF₃ nanoparticles possess significant antibacterial and antibiofilm properties against common pathogens like *Escherichia coli* and *Staphylococcus aureus*.^{[3][17]} The mechanism is thought to involve the disruption of bacterial cell walls and interference with biofilm formation.^[18] Due to its low solubility, YF₃ provides a slow and sustained release of active ions, making it a candidate for coating medical devices, such as catheters, to prevent device-associated infections.^{[3][19]} This presents a promising avenue for developing new strategies to combat antibiotic resistance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 5. Yttrium(III) fluoride - Wikipedia [en.wikipedia.org]
- 6. mp-2416: YF3 (orthorhombic, Pnma, 62) [legacy.materialsproject.org]
- 7. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 8. Exploring the Physical and Chemical Properties of Yttrium Fluoride Powder 20um 99.99% - China chemical material supplier - Suoyi [suoyi-group.com]
- 9. Kurt J. Lesker Company | Yttrium Fluoride YF3 Evaporation Process Notes | Enabling Technology for a Better World [lesker.com]
- 10. zegmetal.com [zegmetal.com]
- 11. researchgate.net [researchgate.net]

- 12. Solvothermal Synthesis of YF₃:Ce³⁺ Nanophosphors for Medical Applications | Scientific.Net [scientific.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Antibacterial and antibiofilm properties of yttrium fluoride nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [yttrium fluoride crystal structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b087051#yttrium-fluoride-crystal-structure-and-properties\]](https://www.benchchem.com/product/b087051#yttrium-fluoride-crystal-structure-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

